

PIM-35: A Technical Guide to its Physicochemical Properties and Characterization

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Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-35, chemically known as 5-methoxyindolyl-2-methylamine, is an indole derivative that has been investigated for its potential as an antidepressant agent.^{[1][2]} Structurally similar to the neurotransmitter serotonin, **PIM-35** functions as a serotonin reuptake inhibitor (SSRI).^{[1][2]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and pharmacological profile of **PIM-35**, tailored for professionals in drug development and scientific research.

Physicochemical Properties

While a comprehensive experimental dataset for **PIM-35** is not readily available in the public domain, its basic properties can be identified. Further empirical determination of properties such as melting point, boiling point, pKa, and solubility would be essential for full characterization.

Property	Value	Source
Chemical Name	5-methoxyindolyl-2-methylamine	[1][2]
Alias	PIM-35	[1][2]
CAS Number	130445-55-5	[2][3]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[2][3][4]
Molar Mass	176.22 g·mol ⁻¹	[2][4]
Canonical SMILES	<chem>COC1=CC2=C(C=C1)NC(=C2)CN</chem>	[2]
InChI Key	UGMMLOHVKZGOJU-UHFFFAOYSA-N	[4]

Synthesis and Purification

The synthesis of **PIM-35** can be approached through a multi-step process involving the formation of a 5-methoxyindole core, followed by the introduction of the aminomethyl group at the 2-position. A plausible synthetic route is outlined below, based on established organic chemistry principles for indole derivatives.

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is a theoretical pathway and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

A common method for the formylation of indoles is the Vilsmeier-Haack reaction.

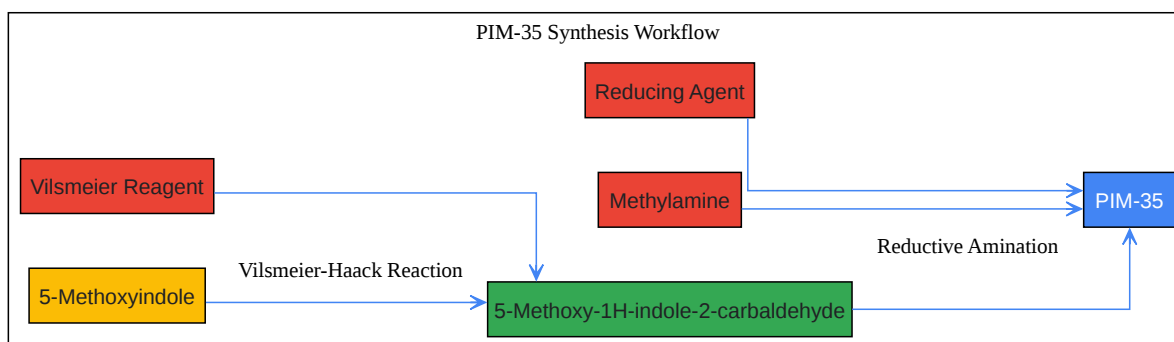
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0°C.

- After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- Add a solution of 5-methoxyindole in the reaction solvent to the Vilsmeier reagent dropwise at 0°C.
- After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.
- Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
- Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carbaldehyde.

Step 2: Reductive Amination to Yield 5-methoxyindolyl-2-methylamine (**PIM-35**)

- Dissolve 5-methoxy-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
- Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution.
- Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH_4), portion-wise.
- After the addition of the reducing agent, allow the reaction to proceed at room temperature overnight.
- Quench the reaction by the addition of water.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **PIM-35** by column chromatography on silica gel or by recrystallization to yield the final product.



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Proposed synthesis workflow for **PIM-35**.

Characterization

The structural confirmation and purity assessment of synthesized **PIM-35** would involve standard analytical techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the protons on the indole ring, the methylene bridge, and the methylamine group.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural

information.

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both separation and identification, particularly for assessing the presence of any volatile impurities.

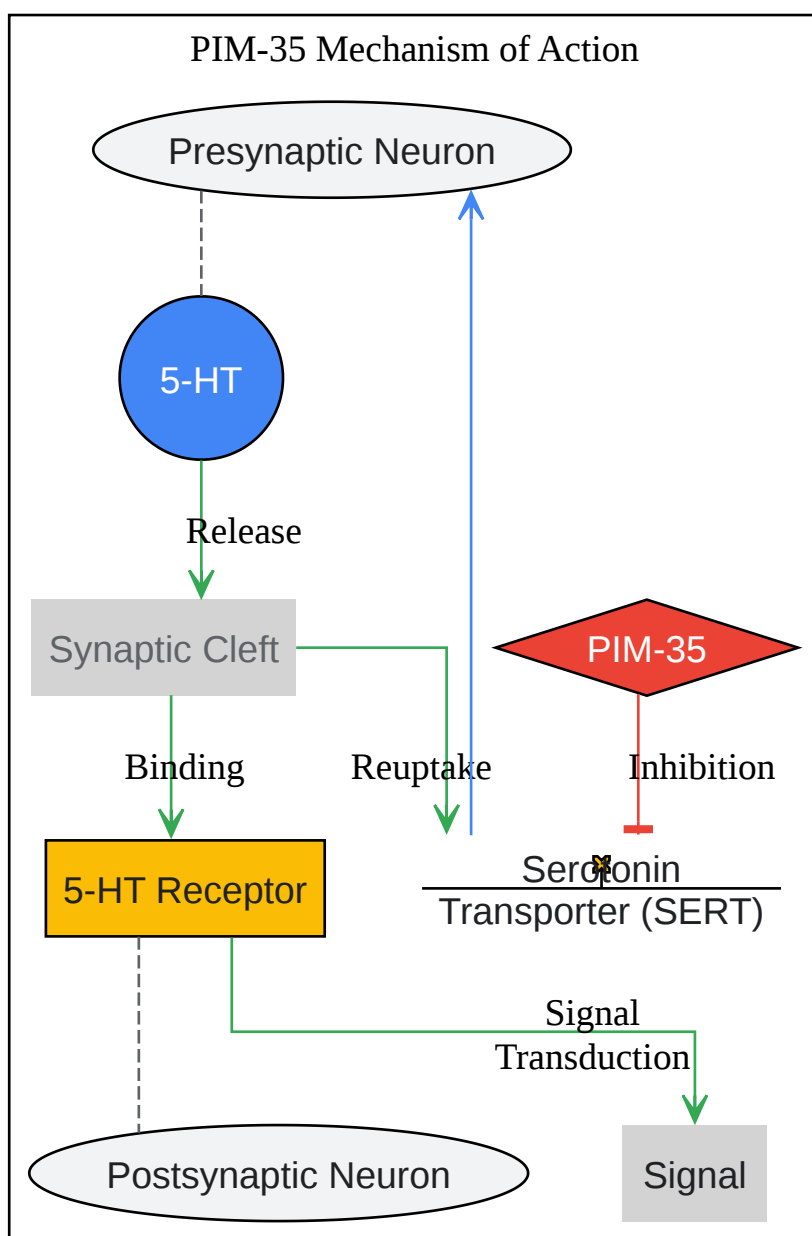
Pharmacological Characterization and Mechanism of Action

PIM-35 has been identified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.

In Vitro and Ex Vivo Studies

Studies have shown that **PIM-35** is a weak inhibitor of noradrenaline uptake.[1] Its inhibitory effect on dopamine uptake was found to be similar to that of the tricyclic antidepressant imipramine.[1] Preliminary experiments on serotonin uptake after a single dose in rats indicated an inhibition comparable to that of established SSRIs like paroxetine and clomipramine.[1]

Furthermore, chronic administration of **PIM-35** in rats led to a 40% reduction in the number of 5-HT₂ receptors, with no change in ligand affinity.[1] This downregulation of postsynaptic serotonin receptors is a common adaptive change observed with long-term SSRI treatment.



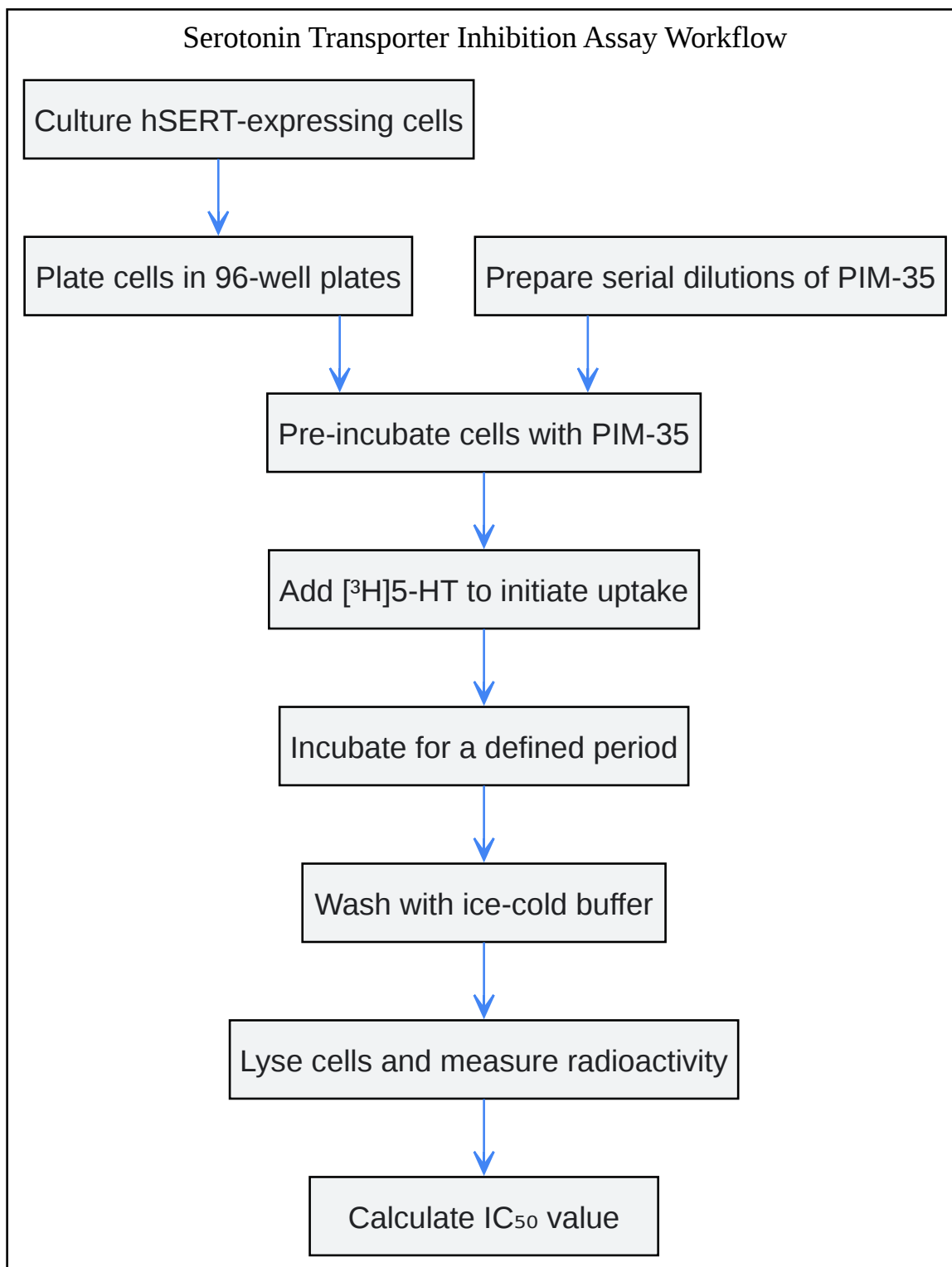
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Signaling pathway of **PIM-35** as a serotonin reuptake inhibitor.

Serotonin Transporter Inhibition Assay Protocol

The following is a generalized protocol for determining the inhibitory activity of a compound like **PIM-35** on the serotonin transporter, typically using cell lines engineered to express the human serotonin transporter (hSERT).

- **Cell Culture:** Culture HEK-293 cells stably expressing hSERT in appropriate media and conditions.
- **Cell Plating:** Plate the cells in a suitable format (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.
- **Compound Preparation:** Prepare serial dilutions of **PIM-35** and a reference SSRI (e.g., fluoxetine) in an appropriate assay buffer.
- **Pre-incubation:** Wash the cells with assay buffer and then pre-incubate them with the various concentrations of **PIM-35** or the reference compound for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).
- **Initiation of Uptake:** Add a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well to initiate the uptake process.
- **Incubation:** Incubate the plate for a short period (e.g., 15 minutes) to allow for serotonin uptake.
- **Termination of Uptake:** Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- **Cell Lysis and Scintillation Counting:** Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
- **Data Analysis:** Determine the concentration of **PIM-35** that inhibits 50% of the specific serotonin uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.



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Experimental workflow for a serotonin transporter inhibition assay.

Conclusion

PIM-35 is a promising indole derivative with demonstrated activity as a serotonin reuptake inhibitor. Its pharmacological profile suggests potential for development as an antidepressant. This guide provides a foundational overview of its known properties, a proposed synthetic route, and standard characterization methodologies. Further detailed experimental work is necessary to fully elucidate its physicochemical properties and to optimize its synthesis for potential therapeutic applications.

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